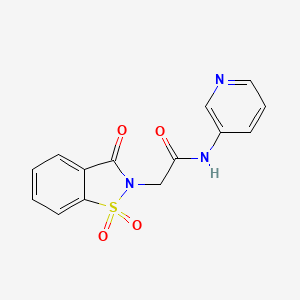![molecular formula C23H24N2O2 B2913372 4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 866011-16-7](/img/structure/B2913372.png)
4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C23H24N2O2 and a molecular weight of 360.44886 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H24N2O2. It contains a benzene ring substituted with an isopropyl group and a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) compounds have emerged as critical players in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. These compounds are utilized across various fields, including nanotechnology, polymer processing, and biomedical applications, owing to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, indicating a promising future for BTAs in commercial applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Medicinal Chemistry Applications
1,3,4-Oxadiazole derivatives are significant for their structural feature, allowing effective binding with different enzymes and receptors through weak interactions, thereby eliciting a wide range of bioactivities. These compounds have been extensively studied and used for treating various ailments, showcasing their development value in medicinal chemistry (G. Verma, M. F. Khan, W. Akhtar, M. Alam, M. Akhter, M. Shaquiquzzaman, 2019).
Stereochemistry of phenylpiracetam and its derivatives highlights the importance of enantiomerically pure compounds in enhancing pharmacological profiles. The research emphasizes the direct relationship between the configuration of stereocenters and biological properties, indicating the critical role of stereochemistry in drug development (G. Veinberg, Edijs Vavers, N. Orlova, J. Kuznecovs, I. Domracheva, M. Vorona, L. Zvejniece, M. Dambrova, 2015).
Other Scientific Applications
Coumarin and oxadiazole derivatives have been explored for their broad range of biological activities, which can be further modified to synthesize more effective and potent drugs. These compounds exhibit activities like anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive (S. Jalhan, Sukhdev Singh, R. Saini, Navdeep Singh Sethi, U. Jain, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-17(2)20-7-5-18(6-8-20)16-27-22-11-9-21(10-12-22)23(26)25-15-19-4-3-13-24-14-19/h3-14,17H,15-16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAIOASZHYHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)
![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2913307.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)
![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)
